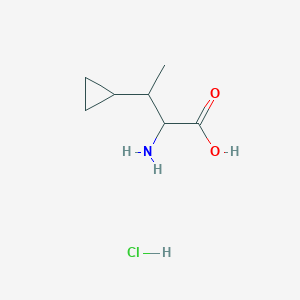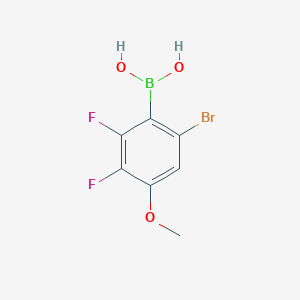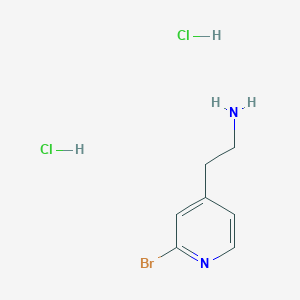
2-Amino-3-Cyclopropylbutansäurehydrochlorid
Übersicht
Beschreibung
2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel compound with significant potential in various scientific fields. It is an α-amino acid derivative, characterized by the presence of a cyclopropyl group attached to the butanoic acid backbone. This compound has been isolated from the mushroom Amanita castanopsidis Hongo and has shown promising biological activities, particularly as a plant growth regulator .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-cyclopropylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role as a plant growth regulator, inhibiting root elongation in lettuce seedlings.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
Target of Action
2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel plant growth regulator
Mode of Action
It’s known that the compound substantially inhibits root elongation in lettuce seedlings , suggesting it may interact with cellular processes involved in root growth
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-3-cyclopropylbutanoic acid hydrochloride are not clearly defined in the available literature. Given its role as a plant growth regulator, it’s likely that it influences pathways related to plant growth and development. Its inhibitory effect on root elongation suggests it may impact pathways involved in cell division and elongation .
Result of Action
As a plant growth regulator, 2-Amino-3-cyclopropylbutanoic acid hydrochloride affects plant growth patterns. It has been reported to substantially inhibit root elongation in lettuce seedlings . This suggests that the compound may alter cellular processes in the root, potentially impacting cell division and elongation.
Biochemische Analyse
Biochemical Properties
2-Amino-3-cyclopropylbutanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural similarity to natural amino acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of lettuce roots by affecting the mechanical extensibility of cell walls . This interaction suggests that 2-Amino-3-cyclopropylbutanoic acid hydrochloride may interfere with enzymes involved in cell wall synthesis or modification.
Cellular Effects
The effects of 2-Amino-3-cyclopropylbutanoic acid hydrochloride on cellular processes are profound. It has been observed to inhibit root elongation in lettuce seedlings, indicating its impact on cell growth and development . This compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the mechanical properties of cell walls and potentially affecting the activity of key enzymes involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-cyclopropylbutanoic acid hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro settings . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Amino-3-cyclopropylbutanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. It is important to determine the threshold levels for safe and effective use of this compound in research .
Metabolic Pathways
2-Amino-3-cyclopropylbutanoic acid hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The exact pathways and interactions are still being studied, but its role in metabolism is evident from its biochemical properties .
Transport and Distribution
The transport and distribution of 2-Amino-3-cyclopropylbutanoic acid hydrochloride within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Understanding these interactions is essential for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Amino-3-cyclopropylbutanoic acid hydrochloride affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyclopropylbutanoic acid involves several steps, including the chelate-enolate Claisen rearrangement as a key step. The stereochemistry of the compound is determined through racemic and enantioselective syntheses. The synthetic route typically involves the use of zinc enolate intermediates, which undergo [3,3]-sigmatropic rearrangement to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-amino-3-cyclopropylbutanoic acid hydrochloride are not well-documented, the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coronatine: A cyclopropane ring-containing α-amino acid with plant growth regulatory activity.
Cyclopropylalanine: Another cyclopropane-containing amino acid with biological activity.
Methylenecyclopropylglycine: Known for its role in metabolic processes.
Hypoglycin A: A cyclopropane-containing amino acid with toxic properties.
Uniqueness
2-Amino-3-cyclopropylbutanoic acid hydrochloride is unique due to its specific stereochemistry and its potent activity as a plant growth regulator. Its structural features and biological activities distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields .
Eigenschaften
IUPAC Name |
2-amino-3-cyclopropylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYRVFRZYXFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803571-69-8 | |
| Record name | 2-amino-3-cyclopropylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)




![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)

![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)



![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)


